1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(thiazol-2-yl)azetidine-3-carboxamide
Description
1-(Benzo[d][1,3]dioxole-5-carbonyl)-N-(thiazol-2-yl)azetidine-3-carboxamide is a heterocyclic compound featuring a benzodioxole moiety linked to an azetidine ring, which is further conjugated to a thiazole group via a carboxamide bond. The azetidine ring, a four-membered nitrogen-containing heterocycle, may confer conformational rigidity and metabolic stability compared to larger ring systems.
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-(1,3-thiazol-2-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-13(17-15-16-3-4-23-15)10-6-18(7-10)14(20)9-1-2-11-12(5-9)22-8-21-11/h1-5,10H,6-8H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYHNOAEPBDIMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(thiazol-2-yl)azetidine-3-carboxamide typically involves multiple steps:
Formation of benzo[d][1,3]dioxole-5-carbonyl chloride: This can be achieved by reacting benzo[d][1,3]dioxole-5-carboxylic acid with thionyl chloride under reflux conditions.
Synthesis of thiazol-2-ylamine: Thiazole derivatives can be synthesized through various methods, including the Hantzsch thiazole synthesis.
Coupling reaction: The benzo[d][1,3]dioxole-5-carbonyl chloride is then reacted with thiazol-2-ylamine to form the corresponding amide.
Formation of azetidine-3-carboxylic acid: This can be synthesized through cyclization reactions involving appropriate precursors.
Final coupling: The azetidine-3-carboxylic acid is coupled with the previously synthesized intermediate to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(thiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(thiazol-2-yl)azetidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: Investigation of its biological activity and potential as an enzyme inhibitor or receptor ligand.
Mechanism of Action
The mechanism of action of 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(thiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with aromatic residues in proteins, while the thiazole ring can form hydrogen bonds with amino acid side chains. The azetidine ring provides rigidity to the molecule, enhancing its binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole and Benzodioxole Motifs
Key structural analogues and their distinguishing features are summarized below:
Key Observations:
- Core Flexibility : Replacing the azetidine with a cyclopropane ring (e.g., 9t, 77, 94) introduces steric constraints but may enhance metabolic stability .
- Substituent Impact : Electron-rich groups (e.g., methoxy in 77) improve solubility, whereas aromatic substituents (e.g., biphenyl in 9t) may increase lipophilicity .
- Synthetic Challenges : Lower yields (e.g., 16% for compound 93 ) correlate with bulky substituents (e.g., 4-chlorophenyl), suggesting steric hindrance during coupling reactions.
Physicochemical and Analytical Data
- Melting Points: Thiazolidinone derivatives (e.g., 9l, 9m ) exhibit broad decomposition ranges (170–243°C), whereas cyclopropane carboxamides lack reported melting points, possibly due to amorphous solid forms.
- Spectroscopic Validation : All compounds are characterized by $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS, with aromatic protons in the benzodioxole moiety resonating at δ 6.7–7.1 ppm .
Functional Implications
- Biological Activity : While direct data for the target compound is unavailable, analogues like BD00803695 (BLD Pharm) and patent derivatives highlight thiazole-benzodioxole hybrids as antimicrobial or anticancer candidates.
- Structure-Activity Trends : Pyridinyl substituents (e.g., in 94 ) may enhance target binding via hydrogen bonding, whereas methoxy groups (e.g., in 77 ) could modulate pharmacokinetics.
Biological Activity
The compound 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(thiazol-2-yl)azetidine-3-carboxamide (CAS Number: 1448127-81-8) is a novel synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 392.4 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, and a thiazole ring that enhances its pharmacological profile.
Anticancer Activity
Research has indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to the compound have been tested against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 | TBD | |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HCT116 | 1.54 | |
| Doxorubicin | MCF7 | 4.56 |
The cytotoxicity was evaluated using the Sulforhodamine B (SRB) assay, revealing that many derivatives show stronger activity than standard chemotherapeutics like doxorubicin.
The anticancer mechanisms of compounds related to this class often involve:
- Inhibition of EGFR : This receptor is crucial in cell proliferation pathways.
- Induction of Apoptosis : Compounds have been shown to modulate proteins such as Bax and Bcl-2, which are pivotal in the mitochondrial apoptosis pathway.
Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer cell survival and proliferation.
Antimicrobial Activity
In addition to anticancer properties, derivatives of benzo[d][1,3]dioxole have demonstrated antimicrobial activity against various pathogens.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | |
| 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives | Escherichia coli | 90 nM |
The antimicrobial efficacy was assessed using minimum inhibitory concentration (MIC) tests against both Gram-positive and Gram-negative bacteria. The results indicate promising antibacterial properties that warrant further investigation.
Case Studies
Recent studies have synthesized various derivatives of benzo[d][1,3]dioxole and evaluated their biological activities:
- A study reported significant cytotoxicity against HepG2 cells with IC50 values lower than those of established chemotherapeutics.
- Another investigation focused on the antibacterial potential of synthesized compounds against multiple bacterial strains, revealing effective inhibition at low concentrations.
Q & A
Q. What are the optimal synthetic routes for 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(thiazol-2-yl)azetidine-3-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Azetidine-3-carboxylic acid activation : Use coupling agents like EDCI or HOBt to form the azetidine-3-carboxamide intermediate.
Benzo[d][1,3]dioxole-5-carbonyl coupling : React the activated carbonyl with the azetidine core under reflux in anhydrous DMF or dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
Thiazole-2-amine conjugation : Employ nucleophilic acyl substitution or amide bond formation with N-(thiazol-2-yl) intermediates, optimized at 60–80°C for 12–24 hours.
Critical Parameters : Solvent purity (anhydrous conditions), stoichiometric ratios (1:1.2 for excess acyl chloride), and TLC monitoring (hexane:ethyl acetate, 3:1) to track intermediate formation .
Q. How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : and NMR to confirm azetidine ring integrity, benzo[d][1,3]dioxole substituents, and thiazole amide bonding. Key signals: δ 4.3–4.5 ppm (azetidine CH), δ 6.8–7.1 ppm (benzodioxole aromatic protons) .
- HPLC-MS : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) and confirm molecular weight ([M+H] calculated for CHNOS: 368.07) .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Methodological Answer:
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays at 1–100 µM concentrations. Include positive controls (e.g., doxorubicin) and measure IC values .
- Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) via fluorescence-based assays. Pre-incubate the compound with ATP and substrate, monitoring phosphorylation inhibition .
- Solubility and stability : Perform kinetic solubility in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Systematic substitution : Modify the azetidine ring (e.g., 2-methylazetidine), benzodioxole substituents (e.g., nitro or methoxy groups), or thiazole moiety (e.g., 4-methylthiazole). Assess changes in bioactivity and logP .
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like PARP-1 or tubulin. Prioritize modifications that enhance hydrogen bonding (e.g., -OH groups) or π-π stacking (e.g., fluorinated benzodioxoles) .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors on the benzodioxole) using Schrödinger’s Phase .
Q. How should conflicting data on antitumor activity be resolved?
Methodological Answer:
- Orthogonal assays : Validate initial findings using alternate methods (e.g., apoptosis via Annexin V/PI staining if MTT results are ambiguous) .
- Dose-response curves : Test concentrations from 0.1–100 µM to rule out off-target effects at high doses.
- Metabolic stability : Use liver microsomes (human/rat) to assess if rapid metabolism explains inconsistent in vivo vs. in vitro results .
Q. What strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Prodrug design : Introduce phosphate or glycoside groups at the azetidine nitrogen, cleaved enzymatically in vivo .
- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm diameter) using solvent evaporation. Characterize loading efficiency via dialysis .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates. Use PXRD to confirm crystal structure changes .
Q. How can researchers elucidate the mechanism of action?
Methodological Answer:
- Transcriptomics : Treat cancer cells (24–48 hours) and perform RNA-seq to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
- Pull-down assays : Immobilize the compound on sepharose beads, incubate with cell lysates, and identify bound proteins via LC-MS/MS .
- Kinase profiling : Use a panel of 100+ kinases (DiscoverX) to identify off-target inhibition .
Q. What computational tools predict metabolic pathways?
Methodological Answer:
- Software : Use StarDrop’s P450 module or GLORYx for phase I/II metabolism predictions. Key metabolites: hydroxylation at the benzodioxole methylene or azetidine ring oxidation .
- In silico toxicity : Assess mutagenicity (AMES test models) and hepatotoxicity (DILI prediction in ADMET Predictor) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
